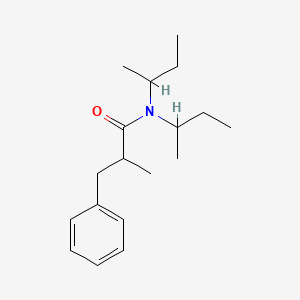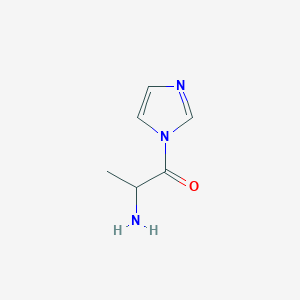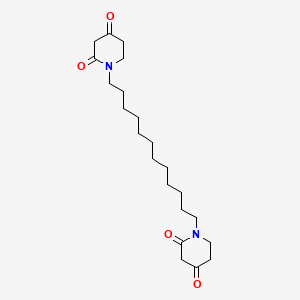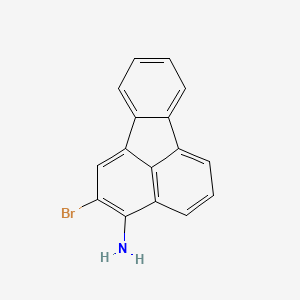
N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of two butan-2-yl groups attached to the nitrogen atoms, a methyl group at the second position, and a phenyl group at the third position of the propanamide backbone. It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide typically involves the reaction of 2-methyl-3-phenylpropanoic acid with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically obtained in high purity through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, cyanides, or amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted amides
Applications De Recherche Scientifique
N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: The compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-di(butan-2-yl)benzene-1,4-diamine
- N,N-di(butan-2-yl)nonanamide
Uniqueness
N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide is unique due to its specific structural features, such as the presence of both butan-2-yl and phenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propriétés
| 91424-88-3 | |
Formule moléculaire |
C18H29NO |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide |
InChI |
InChI=1S/C18H29NO/c1-6-15(4)19(16(5)7-2)18(20)14(3)13-17-11-9-8-10-12-17/h8-12,14-16H,6-7,13H2,1-5H3 |
Clé InChI |
GSPOODJGYPVDGD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C(C)CC)C(=O)C(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)




![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)


